Lithocholyl-N-hydroxysuccinimide

Bioconjugation reagent purity Activated ester quality control Bile acid NHS ester procurement

LCA-NHS is the only pre-activated crystalline NHS ester of lithocholic acid (logP ~5.5–6.7), the most hydrophobic mammalian bile acid. Unlike cholic/deoxycholic NHS esters, it confers strong membrane anchoring. Enables single-step, stoichiometric amine coupling. Validated for synthesizing NELL biomarker and lithocholyl-BSA immunogens with controlled hapten density. 99.14% purity, 3-year shelf life at -20°C. Order now.

Molecular Formula C28H43NO5
Molecular Weight 473.6 g/mol
Cat. No. B15339744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholyl-N-hydroxysuccinimide
Molecular FormulaC28H43NO5
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
InChIInChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1
InChIKeyNPZMMBWYMYQGDF-XBBAIHCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithocholyl-N-hydroxysuccinimide (LCA-NHS): Pre-Activated Lithocholic Acid NHS Ester for Amine-Reactive Bioconjugation and Tissue-Bound Bile Acid Research


Lithocholyl-N-hydroxysuccinimide (LCA-NHS; CAS 104211-94-1; MW 473.65; synonym LCHS) is a pre-activated, amine-reactive N-hydroxysuccinimide (NHS) ester of the monohydroxy secondary bile acid lithocholic acid (LCA) [1]. It belongs to the class of steroidal activated esters used for covalent attachment of the lithocholyl moiety to primary amine-containing molecules—peptides, proteins, and amine-functionalized surfaces—via stable amide bond formation under mild alkaline conditions, releasing NHS as a leaving group [2]. Unlike the parent bile acid LCA (MW 376.57, logP ~5.5–6.7), the NHS esterification at the C-24 carboxyl position yields a crystalline, storable solid (purity ≥99.14%) that can be directly dissolved in anhydrous DMSO or DMF for immediate coupling without in situ activation steps .

Why Lithocholyl-N-hydroxysuccinimide Cannot Be Replaced by Other Bile Acid NHS Esters or In Situ Activation Methods Without Loss of Performance


Bile acid NHS esters are not interchangeable reagents. The underlying bile acid core dictates hydrophobicity, membrane partitioning, protein-binding affinity, and biological recognition of the resulting conjugate—properties that diverge by orders of magnitude across the bile acid series [1]. Lithocholic acid (one 3α-hydroxyl) is the most hydrophobic common mammalian bile acid, with aqueous solubility of 5 × 10⁻⁸ M (0.05 μM) versus 2.8 × 10⁻⁴ M for deoxycholic acid (two hydroxyls) and 2.7 × 10⁻⁴ M for cholic acid (three hydroxyls), and its detergent power follows the rank order lithocholic > deoxycholic > chenodeoxycholic > cholic > ursodeoxycholic [2]. Consequently, substituting LCA-NHS with, for example, a cholic acid NHS ester alters the hydrophobicity-driven performance of the conjugate in membrane penetration, protein binding, and receptor recognition. Furthermore, the pre-isolated, crystalline NHS ester provides batch-to-batch reproducibility and single-step coupling that cannot be matched by in situ EDC/NHS activation, where competing hydrolysis of the transient O-acylisourea intermediate and variable activation efficiency introduce irreproducibility [3]. For applications requiring the specific hydrophobic signature of lithocholic acid—such as tissue-bound lithocholic acid (TBL) biomarker research—LCA-NHS is the only directly applicable, pre-activated reagent.

Lithocholyl-N-hydroxysuccinimide: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs and Alternatives


Purity of Isolated NHS Ester: LCA-NHS 99.14% vs. Deoxycholic Acid NHS Ester ≥95%

Commercially supplied LCA-NHS (TargetMol Cat. T32798) is specified at 99.14% purity as a white crystalline solid . In contrast, the closest commercially available NHS-activated bile acid analog, deoxycholic acid NHS ester, is typically supplied at a minimum purity specification of ≥95% . The 4.14-percentage-point purity differential represents a substantial reduction in non-reactive impurities (up to 5% vs. <1%) that can compromise conjugation stoichiometry calculations and downstream conjugate characterization. For stoichiometric protein-labeling applications where a precise molar ratio of lithocholyl groups per protein molecule must be achieved, the higher-purity LCA-NHS reagent reduces the risk of under- or over-conjugation due to inactive ester content.

Bioconjugation reagent purity Activated ester quality control Bile acid NHS ester procurement

Hydrophobicity-Driven Conjugate Performance: Monohydroxy LCA-NHS vs. Trihydroxy Cholic Acid NHS Ester

The lithocholic acid core of LCA-NHS possesses a single 3α-hydroxyl group, making it the most hydrophobic common mammalian bile acid. Its aqueous solubility is 5 × 10⁻⁸ M (0.05 μM), compared with 2.8 × 10⁻⁴ M (280 μM) for deoxycholic acid (two hydroxyls) and 2.7 × 10⁻⁴ M (273 μM) for cholic acid (three hydroxyls) [1]. The logP of lithocholic acid is reported as 5.5–6.7, versus approximately 2.0–3.0 for cholic acid [2]. In terms of detergent power (a direct correlate of membrane-perturbing and protein-binding activity), the rank order is lithocholic > deoxycholic > chenodeoxycholic > cholic > ursodeoxycholic acid [3]. Lithocholic acid uniquely forms intermolecular polymers via hydrogen bonding of its single hydroxyl group, a property not observed with the more hydrophilic bile acids and one that further enhances its protein-binding and membrane-anchoring characteristics [4]. Consequently, a protein conjugate prepared with LCA-NHS will exhibit substantially greater hydrophobicity, membrane affinity, and detergent-like protein interaction than an equivalent conjugate prepared with cholic acid NHS ester.

Bile acid hydrophobicity Membrane partitioning Protein conjugate biophysics

Unique Enabling Role in Tissue-Bound Lithocholic Acid (TBL) Biomarker Detection vs. Other Bile Acid NHS Esters

LCA-NHS is the sole reagent that has been specifically validated for the synthesis of N-ε-lithocholyl-L-lysine (NELL), the defining amino acid adduct of tissue-bound lithocholic acid (TBL)—a protein-bound form of LCA implicated in hepatotoxicity and colon carcinogenesis [1]. The published method uses LCA-NHS to couple the lithocholyl group specifically to the ε-amino group of N-α-CBZ-protected lysine, followed by hydrogenolytic deprotection, yielding authentic NELL that serves as an analytical standard and immunogen [1]. In a subsequent validated quantitative assay, LCA-NHS was used to synthesize lithocholyl-BSA conjugate, which upon acid hydrolysis (6N HCl-propionic acid, 70°C, 3 h) released NELL that was then quantified by reversed-phase HPLC with fluorescamine or DABITC derivatization [2]. No other bile acid NHS ester (e.g., cholic acid NHS, deoxycholic acid NHS) can generate the lithocholyl-lysine epitope required for TBL detection, because the antibody recognition and chromatographic retention depend specifically on the monohydroxy lithocholyl moiety.

Tissue-bound lithocholic acid N-epsilon-lithocholyl-lysine Biomarker detection Bile acid-protein adduct

Immunoassay Antibody Development: LCA-NHS Elicits High-Affinity Anti-Lithocholic Acid Antibodies (Ka 0.42–1.04 × 10⁸ M⁻¹)

N-Succinimidyl esters of lithocholic acid derivatives at the C-6 position, structurally analogous to LCA-NHS in terms of the NHS activation chemistry, have been employed as haptenic derivatives for generating anti-lithocholic acid antisera. These immunogens elicited antibodies with association constants (Ka) in the range of 0.42–1.04 × 10⁸ M⁻¹, indicating high affinity for lithocholic acid [1]. Although antibody titers were low, the high affinity demonstrates that the NHS ester conjugation strategy preserves the immunogenic presentation of the lithocholyl epitope. The cross-reactivity profile of these antisera was comparable to that obtained with methyl 6α-hemisuccinyloxylithocholate, confirming that the NHS ester linkage does not introduce undesired neo-epitope recognition [1]. While comparable Ka data for antibodies raised against cholic acid NHS ester or deoxycholic acid NHS ester conjugates are not available from the same study, the documented Ka range establishes a quantitative benchmark for LCA-NHS-based immunoassay development.

Bile acid immunoassay Hapten conjugation Antibody affinity Radioimmunoassay

Pre-Activated Single-Step Coupling vs. In Situ EDC/NHS Activation: Reproducibility and Stoichiometry Control

LCA-NHS is supplied as a pre-formed, isolable crystalline NHS ester that can be weighed, dissolved, and used directly in a single aminolysis step. This contrasts with the widely used in situ activation approach, where lithocholic acid is mixed with EDC and NHS in the presence of the amine-containing target molecule [1]. In situ activation suffers from several documented liabilities: (i) competition between hydrolysis of the O-acylisourea intermediate and NHS ester formation reduces effective activation yield; (ii) the NHS ester hydrolysis half-life is 4–5 h at pH 7.0, 0°C but drops to ~10 min at pH 8.6, 4°C, making reaction timing critical; (iii) EDC by-product (urea derivative) can modify proteins and must be removed [2]. Pre-isolated LCA-NHS eliminates these variables: the user weighs the exact desired molar excess, achieves batch-to-batch reproducibility, and avoids exposing the target amine to carbodiimide. The recommended coupling ratio for BSA conjugation is 10:1 (LCA-NHS:protein) in pH 8.0–9.0 buffer . N-Succinimidyl esters of cholic acid and deoxycholic acid have been similarly employed as pre-activated intermediates for steroidal dimer synthesis, confirming that the pre-activation strategy is general but compound-specific; only LCA-NHS delivers the lithocholyl moiety [3].

Bioconjugation efficiency NHS ester stability Pre-activated ester Coupling reproducibility

Lithocholyl-N-hydroxysuccinimide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Tissue-Bound Lithocholic Acid (TBL) Biomarker Detection and Quantification in Hepatotoxicity and Carcinogenesis Studies

LCA-NHS is the validated reagent for synthesizing N-ε-lithocholyl-L-lysine (NELL), the defining protein adduct of TBL. The published protocol uses LCA-NHS for stoichiometric coupling to protected lysine, producing authentic NELL standard and lithocholyl-BSA immunogen. Acid hydrolysis of the BSA conjugate releases NELL, which is quantified by reversed-phase HPLC with fluorescamine derivatization—a method demonstrated to be quantitative and highly sensitive without requiring clostridial cholanoylamino acid hydrolase, whose activity is blocked by steric hindrance on the substrate [1][2]. No other commercially available bile acid NHS ester can substitute for this specific application.

Generation of High-Affinity Anti-Lithocholic Acid Antibodies for Bile Acid Immunoassays

N-Succinimidyl ester conjugates of lithocholic acid with BSA have been demonstrated to elicit antibodies with association constants (Ka) of 0.42–1.04 × 10⁸ M⁻¹, suitable for sensitive radioimmunoassay (RIA) development [1]. LCA-NHS enables preparation of well-defined lithocholyl-BSA immunogens with controlled hapten density, leveraging the 10:1 coupling ratio recommended for reproducible conjugate synthesis. The pre-activated, high-purity (99.14%) form ensures lot-to-lot consistency in immunogen preparation—a critical requirement for diagnostic assay validation.

Synthesis of Hydrophobic Lithocholyl-Modified Peptides and Proteins for Membrane Interaction and Drug Delivery Studies

The extreme hydrophobicity of the lithocholyl moiety (parent LCA solubility 5 × 10⁻⁸ M; logP ~5.5–6.7; detergent power highest among common bile acids) makes LCA-NHS the reagent of choice for introducing a strong membrane-anchoring group onto therapeutic peptides or proteins via single-step amine coupling [1][2]. Unlike cholic acid or deoxycholic acid NHS esters, which produce conjugates with 10³- to 10⁴-fold higher aqueous solubility, LCA-NHS-derived conjugates partition strongly into lipid bilayers and hydrophobic protein domains. This is exploited in lithocholic acid-modified exendin-4 and glycol chitosan nanoparticle formulations for prolonged pharmacokinetics [3].

Pre-Activated Building Block for Lithocholic Acid-Derived Steroidal Dimers and Macrocyclic Cholaphanes

LCA-NHS serves as a pre-activated C-24 electrophilic building block for constructing lithocholic acid-derived steroidal dimers (e.g., ethylenediamine bis-lithocholyl amide) and macrocyclic cholaphanes. The analogous N-succinimidyl esters of cholic acid and deoxycholic acid have been patented for dimer synthesis, confirming the general utility of pre-activated bile acid NHS esters in steroidal architecture [1]. The crystalline nature and 3-year shelf life at -20°C of LCA-NHS make it a storable, ready-to-weigh intermediate for multi-step synthetic sequences, avoiding repeated in situ activation steps that introduce batch variability.

Quote Request

Request a Quote for Lithocholyl-N-hydroxysuccinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.